N-(3-chlorophenyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
N-(3-chlorophenyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic small molecule characterized by three key structural motifs:
- Azetidine ring: A four-membered saturated heterocycle with a carboxamide group at position 1.
- 3-Cyclopropyl-1,2,4-oxadiazole: A five-membered heterocycle with a cyclopropyl substituent at position 2.
- 3-Chlorophenyl group: An aromatic ring with a chlorine atom at the meta position.
The azetidine ring enhances metabolic stability compared to larger cyclic amines, while the oxadiazole group contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c16-11-2-1-3-12(6-11)17-15(21)20-7-10(8-20)14-18-13(19-22-14)9-4-5-9/h1-3,6,9-10H,4-5,7-8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLSBFKPAWJWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 318.76 g/mol. Its structure includes a chlorophenyl group and a cyclopropyl-substituted oxadiazole moiety, which are critical for its biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole ring. This class has shown promising activity against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The IC50 values were reported in the micromolar range, indicating effective inhibition of cell proliferation .
Anti-inflammatory Effects
This compound has also been noted for its anti-inflammatory properties in preclinical studies. It was found to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the oxadiazole moiety plays a crucial role in interacting with specific biological targets such as:
- Kinase Inhibition : Some derivatives have shown potent inhibitory effects on kinases involved in cancer progression.
- Alkaline Phosphatase Inhibition : The compound has been evaluated for its ability to inhibit alkaline phosphatase, an enzyme linked to various malignancies .
Case Studies
Several case studies have documented the efficacy of similar oxadiazole derivatives in clinical settings:
- Study on Anticancer Activity : A study reported that oxadiazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, potentially leading to fewer side effects compared to traditional chemotherapeutics .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound significantly reduced edema and pain responses compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with 1,2,4-Oxadiazole and Chlorophenyl Moieties
Ligand 10: N-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide
- Key Differences : Replaces the azetidine-carboxamide group with a benzamide-linked 4-methoxyphenyl group.
- Physicochemical Properties :
N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide
Analogs with Cyclopropane Substituents
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine
- Key Differences : Contains a difluoroethylamine chain instead of the azetidine-carboxamide system.
- Functional Impact : The cyclopropyl group improves metabolic stability by resisting oxidative degradation, a feature shared with the target compound. However, the difluoroethylamine moiety may increase hydrophobicity, affecting solubility .
Compounds with Heterocyclic Cores and Chlorophenyl Groups
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
- Key Differences : Substitutes oxadiazole with an imidazole ring and includes a benzodioxole group.
- Structural Insights : Single-crystal X-ray analysis confirms an (E)-configuration at the imine bond, highlighting the importance of stereochemistry in bioactivity .
- Functional Impact : The imidazole’s basic nitrogen may facilitate hydrogen bonding in biological targets, unlike the oxadiazole’s neutral character.
Research Findings and Implications
- Structural Stability : The target compound’s azetidine and oxadiazole cores likely confer greater metabolic stability than linear amide analogs (e.g., Ligand 10) .
- Synthetic Accessibility : Building blocks like 3-cyclopropyl-1,2,4-oxadiazole are commercially available, streamlining the synthesis of the target compound .
Methodological Considerations
- X-ray Crystallography : Used to confirm the (E)-configuration in imine-containing analogs, underscoring the role of structural elucidation in validating bioactive conformations .
- Computational Tools : SHELX programs remain widely employed for small-molecule refinement, ensuring accuracy in structural comparisons .
Preparation Methods
Amidoxime Preparation
Cyclopropanecarbonitrile reacts with hydroxylamine hydrochloride in a methanol/water mixture under basic conditions (NaOH, 60°C, 4 h) to yield cyclopropanecarboxamidoxime.
Oxadiazole Formation
The amidoxime undergoes heterocyclization with cyclopropanecarbonyl chloride in tetrahydrofuran (THF) using triethylamine as a base (0°C to room temperature, 12 h). This yields 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1.1 | NH₂OH·HCl, NaOH | MeOH/H₂O | 60°C | 4 h | 85% |
| 1.2 | Cyclopropanecarbonyl chloride, Et₃N | THF | 0°C → RT | 12 h | 78% |
Functionalization of Azetidine
Azetidine, a strained four-membered ring, requires careful handling to avoid ring-opening. 3-Aminoazetidine is synthesized via Gabriel synthesis or reductive amination.
Gabriel Synthesis
3-Bromoazetidine is treated with phthalimide potassium in dimethylformamide (DMF) at 100°C for 8 h, followed by hydrazinolysis to yield 3-aminoazetidine.
Reductive Amination
3-Ketoazetidine reacts with ammonium acetate and sodium cyanoborohydride in methanol (RT, 24 h) to produce 3-aminoazetidine.
Coupling of Oxadiazole to Azetidine
The oxadiazole carboxylic acid is activated as an acid chloride (SOCl₂, 70°C, 2 h) and coupled to 3-aminoazetidine using N,N-diisopropylethylamine (DIPEA) in dichloromethane (0°C → RT, 6 h).
Reaction Scheme
$$
\text{Oxadiazole-COOH} \xrightarrow{\text{SOCl}_2} \text{Oxadiazole-COCl} \xrightarrow[\text{DIPEA}]{\text{3-Aminoazetidine}} \text{3-(Oxadiazolyl)Azetidine}
$$
Conditions
- Acid activation: 1.2 eq SOCl₂, 70°C, 2 h
- Coupling: 1.5 eq DIPEA, DCM, 0°C → RT, 6 h
- Yield: 65%
Formation of the Carboxamide Group
The azetidine nitrogen is converted to a carboxamide via reaction with 3-chlorophenyl isocyanate in THF (0°C, 2 h).
Reaction Mechanism
$$
\text{Azetidine-NH}_2 + \text{O=C=N-(3-ClC₆H₄)} \rightarrow \text{Azetidine-NHCO-(3-ClC₆H₄)}
$$
Optimization Data
| Isocyanate Equiv. | Solvent | Temperature | Yield |
|---|---|---|---|
| 1.1 | THF | 0°C | 72% |
| 1.5 | DCM | RT | 68% |
Alternative Synthetic Routes
One-Pot Oxadiazole-Azetidine Assembly
A superbase system (NaOH/DMSO) enables simultaneous oxadiazole formation and azetidine coupling at room temperature.
Palladium-Catalyzed Cross-Coupling
3-Iodoazetidine-1-carboxamide undergoes Suzuki coupling with 3-cyclopropyl-1,2,4-oxadiazole-5-boronic acid (Pd(PPh₃)₄, Na₂CO₃, 80°C, 12 h).
Comparative Analysis
| Method | Steps | Total Yield | Complexity |
|---|---|---|---|
| Sequential | 4 | 45% | High |
| One-Pot | 2 | 58% | Moderate |
| Cross-Coupling | 3 | 52% | High |
Challenges and Mitigation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
